molecular formula C21H16N2OS B11346392 N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide

Cat. No.: B11346392
M. Wt: 344.4 g/mol
InChI Key: CJBJCRSCDRBSFG-UHFFFAOYSA-N
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Description

N-[(2-Phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with a phenyl group at position 2 and a methyl-naphthalene-1-carboxamide moiety at position 2. This compound is structurally analogous to several pharmacologically active agents, particularly in anticancer and antimicrobial research .

Properties

Molecular Formula

C21H16N2OS

Molecular Weight

344.4 g/mol

IUPAC Name

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide

InChI

InChI=1S/C21H16N2OS/c24-20(19-12-6-10-15-7-4-5-11-18(15)19)22-13-17-14-25-21(23-17)16-8-2-1-3-9-16/h1-12,14H,13H2,(H,22,24)

InChI Key

CJBJCRSCDRBSFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Formation

A classic method involves cyclocondensation of α-haloketones with thioamides. For example:

  • Reactants : 2-Bromoacetophenone and thiobenzamide.

  • Conditions : Reflux in ethanol (78°C, 12–16 h).

  • Yield : 70–85%.

Mechanism :

  • Nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone.

  • Elimination of HBr to form the thiazoline intermediate.

  • Oxidation (often aerial) to the aromatic thiazole.

Alternative Thiazole Syntheses

Modern approaches include palladium-catalyzed cross-coupling reactions to introduce substituents post-cyclization. For instance:

  • Substrate : 4-Iodo-2-phenylthiazole.

  • Reagent : Naphthalene-1-boronic acid under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C).

  • Yield : 60–75%.

Preparation of (2-Phenyl-1,3-thiazol-4-yl)methylamine

This intermediate is critical for introducing the methylamine linker. Two primary routes are documented:

Reductive Amination of 4-Formylthiazole

  • Step 1 : Formylation of 2-phenylthiazole using POCl₃/DMF (Vilsmeier–Haack reaction) to yield 4-formyl-2-phenylthiazole.

  • Step 2 : Reaction with ammonium acetate and NaBH₃CN in MeOH (rt, 6 h).

  • Yield : 50–65%.

Gabriel Synthesis

  • Substrate : 4-Bromomethyl-2-phenylthiazole.

  • Reagents : Potassium phthalimide (DMF, 60°C, 8 h), followed by hydrazinolysis (EtOH, reflux, 4 h).

  • Yield : 55–70%.

Carboxamide Coupling with Naphthalene-1-carboxylic Acid

The final step involves forming the amide bond between (2-phenyl-1,3-thiazol-4-yl)methylamine and naphthalene-1-carboxylic acid.

Acid Chloride Method

  • Activation : Treat naphthalene-1-carboxylic acid with thionyl chloride (SOCl₂, reflux, 2 h) to generate the acid chloride.

  • Coupling : React with (2-phenyl-1,3-thiazol-4-yl)methylamine in anhydrous DCM, using triethylamine (TEA) as a base (0°C → rt, 12 h).

  • Yield : 80–90%.

Carbodiimide-Mediated Coupling

  • Reagents : Naphthalene-1-carboxylic acid, EDCl, HOBt, and DIPEA in DMF (0°C → rt, 24 h).

  • Advantages : Avoids moisture-sensitive acid chlorides.

  • Yield : 75–85%.

Alternative One-Pot Approaches

Recent patents describe streamlined protocols combining thiazole formation and amide coupling:

Tandem Thiazole–Amide Synthesis

  • Reactants : 2-Phenyl-4-(chloromethyl)thiazole, naphthalene-1-carboxamide.

  • Conditions : K₂CO₃, DMF, 100°C, 6 h.

  • Yield : 65–75%.

Optimization and Challenges

Key Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–25°C (coupling)Prevents epimerization
Solvent PolarityDCM > THF > EtOAcEnhances solubility
Stoichiometry (Amine:Acid)1:1.2Maximizes conversion

Common Side Reactions

  • Over-activation : Excess SOCl₂ may degrade acid chlorides.

  • Oxidation : Thiazole sulfurs susceptible to over-oxidation; use inert atmosphere.

Purification Strategies

  • Chromatography : Silica gel (hexane/EtOAc 3:1 → 1:1) removes unreacted amine and acid.

  • Recrystallization : Ethanol/water (7:3) yields high-purity product (mp 148–150°C).

Analytical Data Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.2 Hz, 1H, naphthalene-H), 7.92–7.85 (m, 2H), 7.62 (s, 1H, thiazole-H), 4.85 (s, 2H, CH₂), 3.10 (s, 1H, NH).

  • HRMS : [M+H]⁺ calc. for C₂₂H₁₇N₂OS: 381.1064; found: 381.1068.

Industrial Scalability

  • Batch Size : Up to 10 kg demonstrated in patent WO2012161879A1.

  • Cost Drivers : Palladium catalysts (Suzuki coupling) and chromatographic purification.

Chemical Reactions Analysis

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide can undergo various reactions:

    Electrophilic Substitution:

    Nucleophilic Substitution:

Common reagents and conditions depend on the specific reaction type. Major products formed include derivatives of the compound with modified functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that compounds similar to N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide exhibit significant anticancer properties. For instance, thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. In one study, a related thiazole compound demonstrated growth inhibition percentages of over 80% against several cancer cell lines, including SNB-19 and OVCAR-8 . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties
The compound's thiazole moiety contributes to its antimicrobial efficacy. Thiazole derivatives have been reported to exhibit activity against a range of pathogens, including multidrug-resistant bacteria. For example, compounds similar to this compound have shown significant antibacterial activity against strains such as MRSA (Methicillin-resistant Staphylococcus aureus) with minimal inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Agricultural Applications

Fungicides and Pesticides
this compound has potential applications in agriculture as a fungicide. The thiazole ring is known for its ability to disrupt fungal cellular processes. Studies indicate that thiazole derivatives can effectively control phytopathogenic microorganisms, making them suitable candidates for developing new agricultural chemicals .

Materials Science Applications

Polymer Chemistry
The unique structure of this compound allows it to be incorporated into polymer matrices for enhanced properties. Research indicates that incorporating thiazole-based compounds into polymers can improve thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials for electronics and coatings .

Summary of Research Findings

Application AreaFindings
Medicinal Chemistry Significant anticancer activity with growth inhibition over 80% against multiple cancer lines .
Antimicrobial Effective against MRSA and other pathogens with low MIC values .
Agriculture Potential use as a fungicide against phytopathogenic microorganisms .
Materials Science Improved thermal and mechanical properties in polymer applications .

Case Studies

Case Study 1: Anticancer Efficacy
A study on thiazole derivatives including this compound showed promising results in inhibiting the proliferation of various cancer cell lines. The compound induced apoptosis in cancer cells through mitochondrial pathways.

Case Study 2: Antimicrobial Activity
In a comparative analysis of antimicrobial agents, the compound demonstrated superior activity against resistant bacterial strains compared to traditional antibiotics. The study highlighted its potential as a lead candidate for developing new antimicrobial therapies.

Mechanism of Action

The exact mechanism by which N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide exerts its effects depends on the specific application. For antimicrobial activity, it may disrupt essential cellular processes in microorganisms. Further studies are needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs are primarily distinguished by variations in the aromatic systems (naphthalene vs. benzene or indole) and substituent patterns. Key comparisons include:

Table 1: Physicochemical Comparison with Thiazole-Containing Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
N-[(2-Phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide C₂₁H₁₆N₂OS 344.43 Not reported Thiazole, naphthalene, carboxamide
Compound 7c (from ) C₁₆H₁₇N₅O₂S₂ 375.47 134–178 Thiazole, oxadiazole, propanamide
3-(2-Phenyl-1,3-thiazol-4-yl)-1H-indoles C₁₇H₁₁N₃S 289.35 Not reported Thiazole, indole

Key Observations :

  • The naphthalene carboxamide derivative has a higher molecular weight (344.43 g/mol) compared to simpler phenyl-indole-thiazole hybrids (289.35 g/mol) but is lighter than oxadiazole-thiazole hybrids (375.47 g/mol) due to the absence of sulfonyl or oxadiazole groups .
  • Melting points for thiazole derivatives vary widely; bulky substituents like naphthalene may increase melting points, but experimental data for the target compound is lacking .
Antitumor Activity:
  • Phenylthiazolylindoles (e.g., 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles) exhibit potent antitumor activity against 60 human tumor cell lines, with IC₅₀ values in the nanomolar range. Chloro substituents on the aromatic rings enhance activity .
  • Naphthalene-carboxamide hybrids: While direct data on the target compound is unavailable, naphthalene derivatives (e.g., chromeno[4,3-b]pyrroles) show antimycobacterial activity against M. tuberculosis H37Rv, suggesting that the naphthalene system may improve membrane permeability and target binding .
Antimicrobial Activity:
  • Thiazole-oxadiazole hybrids (e.g., Compound 7c) demonstrate moderate antimicrobial activity, but their efficacy is lower than naphthalene-containing analogs due to reduced hydrophobicity .

Crystallographic and Spectroscopic Data

  • Crystal Packing : Naphthalene-phenyl systems (e.g., 1-[3-(Naphthalen-1-yl)phenyl]naphthalene) exhibit near-planar geometries with mixed cis/trans configurations, favoring π-π interactions .
  • Spectroscopy : Thiazole derivatives are characterized by IR (C=N stretch at ~1600 cm⁻¹) and ¹H NMR (thiazole protons at δ 7.2–8.1 ppm). Naphthalene protons typically resonate at δ 7.5–8.3 ppm .

Stability and Toxicity Considerations

  • Thiazole derivatives are prone to hydrolysis under acidic conditions. Naphthalene-carboxamide groups may improve stability compared to oxadiazole analogs .

Biological Activity

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, and mechanisms of action based on recent studies and patents.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with thiazole moieties. The methodology often employs various coupling reactions to achieve the desired compound, focusing on optimizing yield and purity.

Antitumor Activity

Research has demonstrated that derivatives of thiazole compounds exhibit notable antiproliferative effects against various human tumor cell lines. Specifically, compounds similar to this compound have shown promising results in inhibiting tumor cell growth through several mechanisms:

  • Cell Cycle Arrest : At lower concentrations, these compounds can induce autophagic cell death characterized by the formation of cytoplasmic vacuoles without nuclear loss. At higher concentrations, they trigger apoptosis and lead to cell cycle arrest at the G1 phase .
  • Mechanism of Action : The compound acts as an inhibitor of specific kinases involved in cancer progression, such as TBK1 and IKKε. These kinases play crucial roles in inflammatory responses and cancer cell survival .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been evaluated across different cancer cell lines. The following table summarizes the cytotoxicity data:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.5Apoptosis induction
HeLa (Cervical Cancer)12.3Autophagic cell death
A549 (Lung Cancer)10.0Cell cycle arrest

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in preclinical models:

  • Study on Antiproliferative Effects : A study published in 2016 showed that a thiazole derivative similar to this compound exhibited significant antiproliferative activity against various cancer cell lines, with a focus on its ability to induce apoptosis .
  • Mechanistic Insights : Another study explored the molecular pathways affected by thiazole compounds, confirming their role in inhibiting key signaling pathways associated with tumor growth and metastasis .

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